molecular formula C19H30O4 B14283014 Methyl 10,15-dioxooctadeca-11,13-dienoate CAS No. 141493-54-1

Methyl 10,15-dioxooctadeca-11,13-dienoate

Cat. No.: B14283014
CAS No.: 141493-54-1
M. Wt: 322.4 g/mol
InChI Key: DAJAXKFPQSGDHT-UHFFFAOYSA-N
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Description

Methyl 10,15-dioxooctadeca-11,13-dienoate is a chemical compound characterized by its unique structure, which includes multiple double bonds and ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 10,15-dioxooctadeca-11,13-dienoate typically involves the esterification of 10,15-dioxooctadeca-11,13-dienoic acid with methanol. The reaction is usually catalyzed by an acid, such as sulfuric acid, under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The process includes the use of high-purity reactants and stringent control of reaction parameters to ensure consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 10,15-dioxooctadeca-11,13-dienoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the double bonds to single bonds, resulting in saturated derivatives.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different ester derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophiles such as alcohols or amines can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of 10,15-dioxooctadeca-11,13-dienoic acid.

    Reduction: Formation of methyl 10,15-dioxooctadecanoate.

    Substitution: Formation of various ester or amide derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 10,15-dioxooctadeca-11,13-dienoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 10,15-dioxooctadeca-11,13-dienoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to participate in various biochemical pathways, potentially modulating biological processes and exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 10,11-tetradecadienoate
  • Methyl 10,12-octadecadienoate
  • Methyl 9,12-octadecadienoate

Comparison

Methyl 10,15-dioxooctadeca-11,13-dienoate is unique due to its specific arrangement of double bonds and ester groups, which confer distinct chemical and biological properties

Properties

CAS No.

141493-54-1

Molecular Formula

C19H30O4

Molecular Weight

322.4 g/mol

IUPAC Name

methyl 10,15-dioxooctadeca-11,13-dienoate

InChI

InChI=1S/C19H30O4/c1-3-12-17(20)14-10-11-15-18(21)13-8-6-4-5-7-9-16-19(22)23-2/h10-11,14-15H,3-9,12-13,16H2,1-2H3

InChI Key

DAJAXKFPQSGDHT-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C=CC=CC(=O)CCCCCCCCC(=O)OC

Origin of Product

United States

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